5-(三氟甲基)烟酸乙酯

描述

Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethyl)nicotinate is a colorless, odorless, and crystalline powder. It is soluble in most organic solvents. It has a high melting point and is stable under various conditions.

科学研究应用

烟酸和健康

研究探索了烟酸(一种相关化合物)的治疗应用和安全性。Knip 等人 (2000) 的一项研究重点关注高剂量烟酰胺(烟酸的酰胺衍生物)的安全性,突出了其在预防 I 型糖尿病中的潜力。该研究得出的结论是,虽然烟酰胺具有广泛的治疗指数,但高剂量会导致可逆性肝毒性,强调在使用时需要谨慎和监督 (Knip 等人,2000)。Digby 等人 (2009) 综述了烟酸在治疗动脉粥样硬化症中的潜力,讨论了其对脂蛋白谱的影响以及其抗炎作用的新证据 (Digby、Lee 和 Choudhury,2009)。

乙烯相关研究

多项研究深入探讨了乙烯及其衍生物在各种应用中的用途和作用。Watkins (2006) 讨论了 1-甲基环丙烯 (1-MCP) 在抑制水果和蔬菜中乙烯感知中的作用,阐明了其对成熟和衰老过程的影响 (Watkins,2006)。此外,Mendes 等人 (2007) 综述了环氧乙烷 (EO) 在医疗器械灭菌中的应用,强调了其在新型医疗器械的开发和灭菌中日益重要的作用 (Mendes、Brandão 和 Silva,2007)。

光反应性研究

Vodovozova (2007) 对光亲和标记提供了见解,讨论了其在结构生物学中的应用,并比较了广泛使用的光反应性基团,例如芳基叠氮化物、二苯甲酮和 3-(三氟甲基)-3-苯基二氮杂环己烷。这篇综述强调了光亲和标记在理解生物系统组织中的重要性 (Vodovozova,2007)。

生物质转化和回收

Chernyshev、Kravchenko 和 Ananikov (2017) 讨论了源自植物生物质的 5-羟甲基糠醛 (HMF) 在替代化学工业不可再生碳氢化合物来源方面的潜力。综述涵盖了 HMF 的合成及其在生产各种材料和燃料中的应用 (Chernyshev、Kravchenko 和 Ananikov,2017)。Karayannidis 和 Achilias (2007) 探讨了聚对苯二甲酸乙二酯 (PET) 的化学回收,重点是通过糖解和水解等工艺回收纯单体和生产增值材料 (Karayannidis 和 Achilias,2007)。

安全和危害

The safety data sheet for a related compound, Ethyl nicotinate, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

生化分析

Biochemical Properties

Ethyl 5-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the function of certain enzymes, such as HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H), which is crucial for viral replication . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

Ethyl 5-(trifluoromethyl)nicotinate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-(trifluoromethyl)nicotinate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, such as RNase H, leading to inhibition of their activity. This inhibition can result in the disruption of viral replication processes. Additionally, Ethyl 5-(trifluoromethyl)nicotinate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Metabolic Pathways

Ethyl 5-(trifluoromethyl)nicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the nicotinate and nicotinamide metabolism pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, the compound can influence the biosynthesis of NAD, a crucial cofactor in cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 5-(trifluoromethyl)nicotinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and its accumulation in certain tissues. The compound’s distribution can affect its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 5-(trifluoromethyl)nicotinate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location .

属性

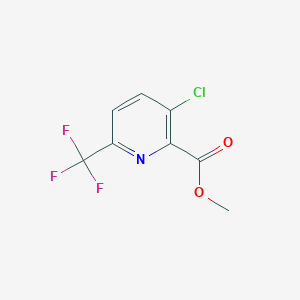

IUPAC Name |

ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-7(5-13-4-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXCJFXCMQNOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673283 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060794-89-9 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)

![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)